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Compound of Interest

Compound Name: N,N'-Diethylethylenediamine

Cat. No.: B085531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-
Diethylethylenediamine (CAS No. 111-74-0), a key diamine in various chemical syntheses.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering valuable data for substance identification, purity

assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for N,N'-Diethylethylenediamine is C₆H₁₆N₂, with a molecular weight of

116.20 g/mol .[1][2] Its structure is characterized by a central ethylenediamine core with an

ethyl group attached to each nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of N,N'-Diethylethylenediamine exhibits distinct signals corresponding

to the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.1 Triplet 6H -CH₂CH₃

~1.5 Singlet (broad) 2H -NH-

~2.6 Quartet 4H -CH₂CH₃

~2.7 Singlet 4H -NH-CH₂CH₂-NH-

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows three distinct carbon signals, consistent with

the molecule's symmetry.[1][3]

Chemical Shift (δ) ppm Assignment

~15.5 -CH₃

~42.0 -CH₂CH₃

~48.0 -NH-CH₂CH₂-NH-

Infrared (IR) Spectroscopy
The IR spectrum of N,N'-Diethylethylenediamine reveals characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The spectrum is typically

acquired for a neat liquid sample.[1]
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

~3300 (broad) N-H Stretch Secondary Amine (N-H)

2965 - 2850 C-H Stretch Alkyl (C-H)

~1460 C-H Bend Methylene (-CH₂-)

~1375 C-H Bend Methyl (-CH₃)

~1100 C-N Stretch Aliphatic Amine (C-N)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N,N'-Diethylethylenediamine results in a

characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of

116.

Key Fragments in the Mass Spectrum

m/z
Proposed Fragment
Structure

Fragmentation Pathway

116
[CH₃CH₂NHCH₂CH₂NHCH₂CH

₃]⁺
Molecular Ion

86 [CH₃CH₂NHCH₂CH₂]⁺
Loss of an ethyl radical

(•CH₂CH₃)

58 [CH₃CH₂NH=CH₂]⁺
Alpha-cleavage, loss of a

C₂H₅N radical

44 [CH₂=NHCH₃]⁺
Cleavage of the central C-C

bond

30 [CH₂=NH₂]⁺
Cleavage adjacent to the

nitrogen

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-20 mg of N,N'-Diethylethylenediamine in approximately

0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should

be free of particulate matter.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation: As N,N'-Diethylethylenediamine is a liquid, a neat spectrum can be

obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates or ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b085531?utm_src=pdf-body
https://www.benchchem.com/product/b085531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
Sample Preparation: Dilute a small amount of N,N'-Diethylethylenediamine in a volatile

organic solvent (e.g., methanol or dichloromethane).

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an electron ionization (EI) source.

GC Separation:

Inject the diluted sample into the GC.

Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the

analyte from the solvent and any impurities.

A temperature gradient program is typically used to ensure good peak shape and

resolution.

MS Analysis:

The eluent from the GC is directed into the MS.

The sample is ionized using a standard electron energy (typically 70 eV).

The mass analyzer scans a range of m/z values to detect the molecular ion and fragment

ions.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical sample like N,N'-Diethylethylenediamine.
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General Workflow for Spectroscopic Analysis

Chemical Sample
(e.g., N,N'-Diethylethylenediamine)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Structural Information
(Connectivity, Functional Groups)

Purity and Identity Confirmation

Click to download full resolution via product page

Caption: A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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